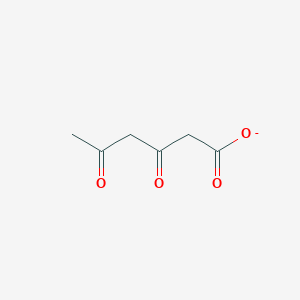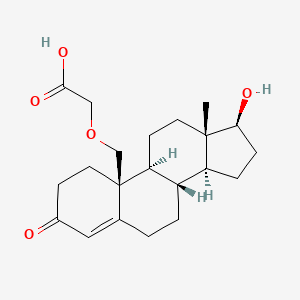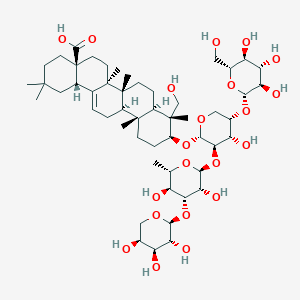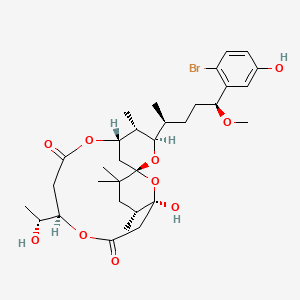
(2E,6E)-farnesoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6E)-farnesoate is a polyunsaturated fatty acid anion obtained by deprotonation of the carboxy group of (2E,6E)-farnesoic acid; major species at pH 7.3. It is a polyunsaturated fatty acid anion and a methyl-branched fatty acid anion. It is a conjugate base of a (2E,6E)-farnesoic acid.
Applications De Recherche Scientifique
Hemolymph Regulation in Insects
Methyl farnesoate, including forms like (2E,6E)-farnesoate, has been identified in the hemolymph of various insect orders. Its presence, particularly in the American bird grasshopper, has been confirmed using advanced techniques like electron impact and chemical-ionization GC-MS, GC-FTIR, and 2D NMR. This compound, previously overlooked, is now recognized for its potential role as a circulating hormone in insects, with its levels varying across different developmental stages (Teal et al., 2014).
Analytical Methodology
In the realm of analytical chemistry, researchers have prepared (2E,6E)-farnesoate derivatives and utilized enantioselective separation techniques. For instance, Juvenile Hormone III was prepared from methyl (2E,6E)-farnesoate and subsequently separated using normal-phase high-performance liquid chromatography. The creation of a novel deuterium-substituted internal standard, [(2)H(3)]JH III, for LC-MS quantification highlights the analytical applications of (2E,6E)-farnesoate derivatives (Ichikawa et al., 2007).
Biotransformation Studies
In biotransformation research, the endophytic fungi isolated from temu hitam (Curcuma aeruginosa ROXB.) were used to transform 2E-6E-farnesol into 10,11-dihydroxi-2E-6E-farnesol. The process involved an intermediate 10,11-epoxi-2E-6E-farnesol, revealing the compound's role and potential in microbial transformation reactions (Agusta, 2013).
Role in Crustacean Physiology
Significant research has highlighted the role of (2E,6E)-farnesoate in crustacean physiology, emphasizing its importance in regulating molting, reproduction, morphogenesis, and behavior. Studies on species like Libinia emarginata and Oziotelphusa senex senex have shown that methyl farnesoate plays a pivotal role in these physiological processes (Nagaraju, 2007), (Reddy, Nagaraju, & Reddy, 2004).
Influence on Reproduction
Further insights into the role of methyl farnesoate in the regulation of reproduction have been gathered from studies on crustaceans like Travancoriana schirnerae and Macrobrachium malcolmsonii. These studies have demonstrated that methyl farnesoate significantly influences the reproductive cycle, particularly in the development of gonads (Ayanath & Sudha Devi Arath Raghavan, 2020), (Suraj, Nagaraju, & Reddy, 2003).
Propriétés
Nom du produit |
(2E,6E)-farnesoate |
|---|---|
Formule moléculaire |
C15H23O2- |
Poids moléculaire |
235.34 g/mol |
Nom IUPAC |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)/p-1/b13-9+,14-11+ |
Clé InChI |
WJHFZYAELPOJIV-IJFRVEDASA-M |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/C(=O)[O-])/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CC(=O)[O-])C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
![Cabazitaxel-[d6]](/img/structure/B1259552.png)


![(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone](/img/structure/B1259563.png)

![methyl (1R,3R,7R,12S,15S,16R,17R,18S,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate](/img/structure/B1259565.png)






![18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B1259574.png)